![molecular formula C16H25BrClNO B1374523 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-85-0](/img/structure/B1374523.png)
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, also known as 4-BIPEP, is a synthetic compound derived from piperidine and isopropylphenoxy bromide. It is an important organic compound used in a variety of scientific research applications, including drug design, drug delivery, and drug-target interactions. This compound has been used to study the biochemical and physiological effects of compounds on cells, as well as the mechanisms of action of drugs.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The synthesis of compounds similar to 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, such as (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, has demonstrated moderate antimicrobial activities against various bacterial strains including E. coli and methicillin-resistant S. aureus (Ovonramwen, Owolabi, & Oviawe, 2019).
Antibacterial Potentials
N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which are structurally related to 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, have shown effective antibacterial properties. Specifically, a compound bearing a 2-methylphenyl group displayed significant growth inhibition of several bacterial strains including Salmonella typhi and Staphylococcus aureus (Iqbal et al., 2017).
Antidementia Agent Potential
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related in structure to 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, have shown potential as antidementia agents. These compounds, especially one identified as compound 21, have demonstrated potent inhibition of acetylcholinesterase, a key enzyme linked with dementia (Sugimoto et al., 1990).
Cytotoxic and Anticancer Properties
A novel class of compounds including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, structurally analogous to 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, has been identified for their cytotoxic and anticancer properties. These compounds have shown significant activity against various cancer cell lines (Dimmock et al., 1998).
Antihypertensive Activity
Piperidine derivatives with a quinazoline ring system, similar to 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, have been synthesized and tested for their antihypertensive activity. Some of these compounds have shown promising results in reducing hypertension in rat models (Takai et al., 1986).
Propiedades
IUPAC Name |
4-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)15-11-14(17)3-4-16(15)19-10-7-13-5-8-18-9-6-13;/h3-4,11-13,18H,5-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXVNZKQLPESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



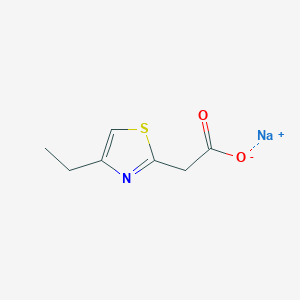
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride](/img/structure/B1374445.png)
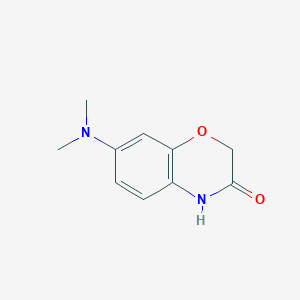
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)

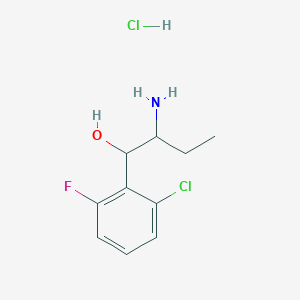




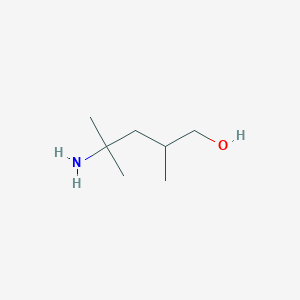
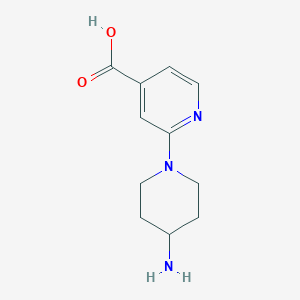
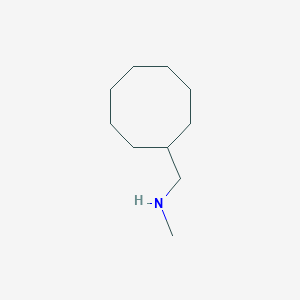
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)